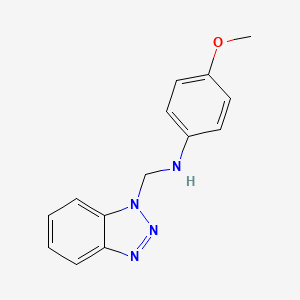

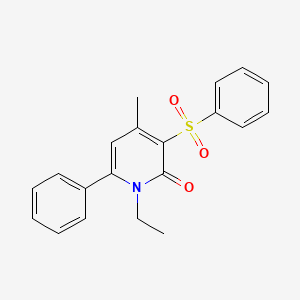

N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” are not available, similar fluorene-based compounds have been synthesized using various methods. For instance, 2-[(9H-fluoren-2-yl)aryl]-1H-benz[d]imidazoles and 2,7-bis[(1H-benz[d]imidazol-2-yl)aryl]-9H-fluorenes have been synthesized in good yields . Another study reported the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene via a condensation reaction of 9-fluorenone and phenol .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the absorption and fluorescence properties of 2-[(9H-fluoren-2-yl)aryl]-1H-benz[d]imidazoles and 2,7-bis[(1H-benz[d]imidazol-2-yl)aryl]-9H-fluorenes were investigated in solution and in the solid state .Scientific Research Applications

Apoptosis Induction and Cancer Research

N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as a novel apoptosis inducer through caspase- and cell-based high-throughput screening, demonstrating sub-micromolar potencies for both caspase induction and growth inhibition in various cancer cell lines. Structure-activity relationship (SAR) studies led to the development of derivatives with enhanced aqueous solubility and broad activity in caspase activation and cell growth inhibition assays (Kemnitzer et al., 2009).

Material Science and Polymer Chemistry

Fluorene derivatives have been utilized in the synthesis of polyamides and polyimides, offering remarkable thermal stability and solubility in various organic solvents. These materials are amorphous, readily soluble, and capable of forming transparent and flexible films, with applications in electronics and materials engineering (Yang & Lin, 1993).

Organic Synthesis and Chemical Sensing

The development of fluorene-based probes for iodide detection showcases the utility of fluorene derivatives in chemical sensing. A specific fluorene oligomer demonstrated high fluorescence quenching sensitivity and selectivity towards iodide, highlighting the potential for such compounds in environmental and analytical chemistry (Zhao et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system. While the specific mechanism of action for “N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” is not available, similar compounds have been studied. For instance, some fluorene-based compounds have been found to possess good fluorescence-emitting ability .

properties

IUPAC Name |

N-(9H-fluoren-2-yl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O/c27-21(20-23-25-26(24-20)17-7-2-1-3-8-17)22-16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13H,12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEGSSUJHXSFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NN(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)

![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)

![[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B2920778.png)

![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)